10-Oxooctadecanoic acid (CAS 4158-12-7), also known as 10-ketostearic acid or KetoB, is a fully saturated C18 fatty acid distinguished by a highly reactive mid-chain ketone group at the C10 position . Unlike its unsaturated precursor oleic acid, it is a stable solid at room temperature with a melting point of approximately 77–80 °C. In biological contexts, it is a highly specific terminal metabolite produced by gut lactic acid bacteria during polyunsaturated fatty acid saturation [1]. For industrial and scientific procurement, 10-oxooctadecanoic acid is primarily valued as an absolute analytical standard in microbiome lipidomics, a highly stable matrix component resistant to oxidative cleavage, and a bifunctional precursor for specialty polymer synthesis.
Substituting 10-oxooctadecanoic acid with generic in-class alternatives compromises both analytical specificity and chemical processability. Replacing it with unfunctionalized stearic acid eliminates the C10 reactive site, completely preventing mid-chain derivatization such as reductive amination. Conversely, substituting it with unsaturated keto-acids (e.g., 10-oxo-cis-12-octadecenoic acid) or oleic acid introduces severe vulnerability to oxidative degradation, leading to unwanted cleavage into dicarboxylic acids under biocatalytic conditions[1]. Furthermore, in targeted lipidomics, using structural isomers like 12-oxooctadecanoic acid fails to capture the precise metabolic signature of the Lactobacillus CLA-ER enzymatic pathway, rendering the assay biologically irrelevant for specific host-microbiome interactions [2].
In biocatalytic processing, unsaturated fatty acids are highly susceptible to oxidative degradation. Laccase-catalyzed cleavage of 10-oxo-cis-12,cis-15-octadecadienoic acid (αKetoA) yields a 35% conversion to sebacic acid. In stark contrast, 10-oxooctadecanoic acid (KetoB) exhibits complete resistance, yielding 0% dicarboxylic acid under identical conditions due to the absence of a carbon-carbon double bond near the carbonyl group [1].
| Evidence Dimension | Oxidative cleavage conversion rate (Laccase catalysis) |
| Target Compound Data | 0% conversion (Complete resistance) |
| Comparator Or Baseline | 35% conversion to sebacic acid (αKetoA) |
| Quantified Difference | 100% reduction in oxidative degradation |
| Conditions | Laccase-catalyzed oxidative cleavage, 8 hours reaction time |
Ensures absolute chemical stability when used as a matrix component or internal standard in highly oxidative or biocatalytic environments.
The introduction of a ketone group at the C10 position significantly alters the crystal lattice energy compared to unfunctionalized saturated chains. 10-Oxooctadecanoic acid exhibits a melting point of 77–80 °C, which is substantially higher than that of standard stearic acid (69 °C) and the liquid precursor oleic acid (13 °C).
| Evidence Dimension | Melting Point |
| Target Compound Data | 77–80 °C |
| Comparator Or Baseline | 69 °C (Stearic acid) / 13 °C (Oleic acid) |
| Quantified Difference | +8 to +11 °C increase vs. stearic acid |
| Conditions | Standard atmospheric pressure |
Allows for the formulation of higher-temperature solid lipid nanoparticles and phase-change materials that would prematurely melt if stearic acid were used.
Unlike stearic or oleic acids, which are ubiquitous in host tissues, 10-oxooctadecanoic acid is exclusively generated by gut microbiota (e.g., Lactobacillus plantarum) via the CLA-ER enzyme. Lipidomic profiling demonstrates that this compound is highly abundant in the colon and plasma of specific pathogen-free (SPF) in vivo models, but completely undetectable in germ-free baselines [1].
| Evidence Dimension | In vivo concentration (Germ-free vs. SPF models) |
| Target Compound Data | Highly abundant (Specific to SPF models) |
| Comparator Or Baseline | Undetectable (Germ-free baseline) |
| Quantified Difference | Binary presence/absence strictly linked to microbiome |
| Conditions | LC-MS/MS lipidomics of colon/plasma tissue |
Provides an essential, zero-background analytical standard for quantifying gut-derived lipid metabolism in host-microbiome research.
Standard saturated fatty acids like stearic acid restrict derivatization to the terminal carboxylate. The C10 ketone in 10-oxooctadecanoic acid provides a secondary reactive site, enabling mid-chain functionalization via reductive amination or Grignard reactions, which is structurally impossible with unfunctionalized C18 analogs .
| Evidence Dimension | Available reactive sites for polymerization/derivatization |
| Target Compound Data | 2 sites (Terminal carboxyl + C10 ketone) |
| Comparator Or Baseline | 1 site (Terminal carboxyl only in Stearic acid) |
| Quantified Difference | 100% increase in functionalization sites |
| Conditions | Standard organic synthesis conditions (e.g., reductive amination) |
Unlocks the ability to synthesize mid-chain branched specialty polymers, surfactants, and aminated lipids that cannot be produced from stearic acid.
Because 10-oxooctadecanoic acid is absent in germ-free models and exclusively generated by gut microbiota, it serves as a definitive biomarker for quantifying bacterial fatty acid saturation in host tissues [1].
The C10 ketone allows for targeted reductive amination or Grignard additions, enabling the synthesis of branched or aminated specialty lipids that cannot be produced from terminally restricted stearic acid .
Due to its absolute resistance to laccase-catalyzed oxidative cleavage, this compound is the optimal choice for formulating stable solid lipid nanoparticles or acting as a non-degrading internal standard in aggressive oxidative environments [2].